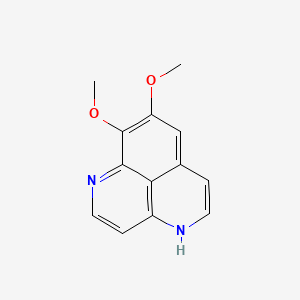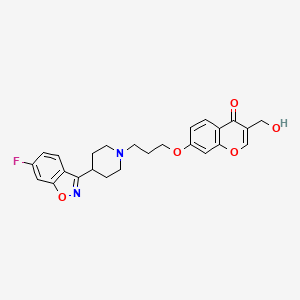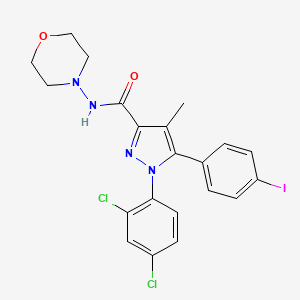
AM 281
Overview
Description
AM 281 is a synthetic organic compound with a complex structure It is characterized by the presence of dichlorophenyl, iodophenyl, methyl, morpholinyl, and pyrazole groups
Mechanism of Action
Target of Action
AM 281 is a selective antagonist/inverse agonist of the CB1 cannabinoid receptor . The CB1 receptor is a G protein-coupled receptor primarily expressed in the brain . It plays a crucial role in memory, mood, appetite, and pain sensation .
Mode of Action
This compound interacts with the CB1 receptor, exhibiting high affinity with a Ki value of 12 nM . It inhibits the CB2 receptor with a Ki value of 13000 nM . As an antagonist, it prevents the activation of the CB1 receptor, thereby inhibiting the effects of endogenous cannabinoids or exogenous substances like THC .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endocannabinoid system . By acting as an antagonist at the CB1 receptor, this compound can modulate the effects of cannabinoids, which are involved in various physiological processes such as pain sensation, mood, and memory .
Pharmacokinetics
This compound exhibits good solubility in DMSO . It is insoluble in water, which may affect its bioavailability . The compound is less lipophilic compared to its analog SR 141716A
Result of Action
This compound has been shown to improve memory performance in animal models . For instance, it has been used to study its effects on memory deficit following naloxone-precipitated morphine withdrawal in mice . It was found that this compound may prevent memory deficit post morphine withdrawal by inhibiting cannabinoid receptors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs (like morphine) can impact the efficacy of this compound . Additionally, the compound’s stability and action may be affected by storage conditions . It is recommended to store the compound at -20°C .
Biochemical Analysis
Biochemical Properties
AM 281 interacts primarily with the CB1 receptor, showing a high affinity for this receptor with a Ki value of 12 nM . It has a much lower affinity for the CB2 receptor, with a Ki value of 4200 nM . This selectivity makes this compound a useful tool for studying the role of CB1 receptors in various biochemical reactions.
Cellular Effects
This compound, as a CB1 receptor antagonist/inverse agonist, can modulate the activity of the CB1 receptor, which is widely expressed in the brain . It can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the CB1 receptor, where it acts as an antagonist/inverse agonist . This binding can inhibit or reverse the effects of CB1 receptor agonists, leading to changes in downstream signaling pathways, enzyme activity, and gene expression .
Preparation Methods
The synthesis of AM 281 involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. The general synthetic route can be summarized as follows:
Formation of the Pyrazole Ring: The initial step involves the reaction of an appropriate hydrazine derivative with a β-diketone to form the pyrazole ring.
Functionalization: The pyrazole ring is then functionalized with the dichlorophenyl, iodophenyl, and methyl groups through a series of substitution reactions.
Morpholinyl Group Introduction: The morpholinyl group is introduced via nucleophilic substitution, typically using morpholine and a suitable leaving group.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the functionalized pyrazole with an appropriate carboxylic acid derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
AM 281 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids or bases for hydrolysis.
Scientific Research Applications
AM 281 has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
AM 281 can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide: This compound has a bromine atom instead of an iodine atom, which may affect its reactivity and biological activity.
1-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide: The presence of a fluorine atom can influence the compound’s electronic properties and interactions with molecular targets.
1-(2,4-Dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide: This compound has a chlorine atom, which may result in different chemical and biological properties compared to the iodine-containing compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-morpholin-4-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2IN4O2/c1-13-19(21(29)26-27-8-10-30-11-9-27)25-28(18-7-4-15(22)12-17(18)23)20(13)14-2-5-16(24)6-3-14/h2-7,12H,8-11H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFFBPZYXRNAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCOCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2IN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601122269 | |
| Record name | 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202463-68-1 | |
| Record name | 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202463-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM 281 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202463681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AM281 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AM-281 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBP4A4DYH2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is AM281's primary molecular target?
A: AM281 is a selective antagonist of the cannabinoid receptor type 1 (CB1R) [, , , , , , , , , ].
Q2: How does AM281 interact with CB1R?
A: AM281 binds to CB1R, preventing the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) [, , , , ]. This binding inhibits the activation of CB1R and its downstream signaling pathways [, , ].
Q3: Does AM281 show any agonistic activity at CB1R?
A: While primarily an antagonist, some studies suggest AM281 might exhibit inverse agonist properties, meaning it can reduce the basal activity of CB1R in certain contexts [, , , ].
Q4: What are the downstream effects of AM281 binding to CB1R?
A: Blocking CB1R with AM281 can influence various physiological processes, including neurotransmitter release, neuronal excitability, cell proliferation, and inflammatory responses [, , , , , , , , , , , ].
Q5: Does AM281 interact with cannabinoid receptor type 2 (CB2R)?
A: AM281 displays significantly lower affinity for CB2R compared to CB1R, suggesting high selectivity for CB1R [, , , , ].
Q6: What is the molecular formula and weight of AM281?
A: The molecular formula of AM281 is C20H19Cl2IN4O2, and its molecular weight is 529.18 g/mol [].
Q7: Is there any spectroscopic data available for AM281?
A: While the provided research abstracts do not include specific spectroscopic data, detailed characterization would likely involve techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [].
Q8: How does the iodine atom in AM281 contribute to its activity?
A: The iodine atom in AM281, replacing the chlorine atom found in the related compound SR141716A, contributes to its high binding affinity for CB1R []. This substitution likely enhances its interaction with the receptor binding pocket.
Q9: What is the route of administration for AM281 in preclinical studies?
A: AM281 has been administered through various routes in animal studies, including intravenous (i.v.), intraperitoneal (i.p.), intrathecal (i.t.), and subcutaneous (s.c.) injections [, , , , , , , , , , , , ].
Q10: Are there any studies on the absorption, distribution, metabolism, and excretion (ADME) of AM281?
A: In vitro metabolism studies using rat liver microsomes have identified metabolites formed through modifications of the morpholine ring []. Further research is needed to understand the complete ADME profile of AM281.
Q11: What types of in vitro and in vivo models have been used to study AM281?
A: AM281 has been investigated in various in vitro models, including cell cultures of hippocampal neurons, glioma cells, vascular smooth muscle cells, and prostate cancer cells [, , , ]. In vivo studies have utilized rodent models of septic shock, neuropathic pain, anxiety, cognitive deficits, and liver fibrosis [, , , , , , , , , , , , ].
Q12: What are some key findings from in vivo studies using AM281?
A12: Studies utilizing AM281 have demonstrated its ability to:
- Improve survival rates in rat models of septic shock [, ].
- Reduce neurologic dysfunction in a rat model of cecal ligation and puncture [].
- Improve memory performance in mice undergoing morphine withdrawal [, ].
- Reduce inflammatory pain and edema in mice models [, ].
- Attenuate liver fibrosis in a mouse model [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[[1-[(5-azido-1-cyclohexyl-3,4-dihydroxypentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylpropanamide](/img/structure/B1664740.png)

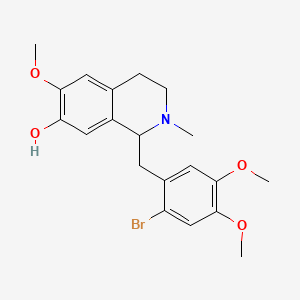
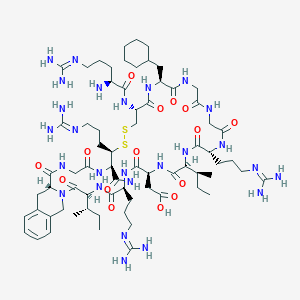
![N-{1-Benzyl-(2R,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1664747.png)

![(2S)-2-[(2R,5S,6S)-6-[(2E,4S,6E)-4,6-dimethyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[(3R,6S,9R,16S,17S,20R,23S)-7-hydroxy-20-[(1S)-1-hydroxyethyl]-3,4,6-trimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide](/img/structure/B1664753.png)
![5-(azepan-1-yl)-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664755.png)
![2-[({2-[(1Z)-3-(Dimethylamino)prop-1-enyl]-4-fluorophenyl}sulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B1664756.png)
![(7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid](/img/structure/B1664757.png)
